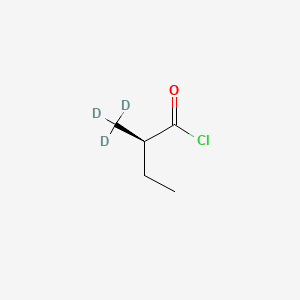

(S)-2-Methylbutyric Acid Chloride-d3

Descripción general

Descripción

(S)-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of (S)-2-Methylbutyric Acid Chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylbutyric Acid Chloride-d3 typically involves the chlorination of (S)-2-Methylbutyric Acid-d3. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Methylbutyric Acid Chloride-d3 undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form (S)-2-Methylbutyric Acid-d3 and hydrochloric acid.

Reduction: It can be reduced to (S)-2-Methylbutyric Acid-d3 using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride.

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.

Major Products:

Amides, Esters, Thioesters: Formed from substitution reactions.

(S)-2-Methylbutyric Acid-d3: Formed from hydrolysis and reduction reactions.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

Overview:

(S)-2-Methylbutyric Acid Chloride-d3 serves as a key intermediate in the synthesis of various chiral compounds, which are essential in pharmaceuticals and agrochemicals. The chirality of these compounds often influences their biological activity and efficacy.

Case Studies:

- Pheromone Synthesis: Research indicates that this compound is used in the preparation of stereoisomers of lavandulyl (S)-2-methylbutanoate and maconelliyl (S)-2-methylbutanoate, both identified as female sex pheromones in pink hibiscus mealybug. This application highlights its role in agricultural pest management through pheromone-based strategies .

- Flavoring Agents: The compound is also utilized in the microbial resolution of 2-methylbutyric acid to produce optically active forms that serve as flavor compounds. These optically active acids are important in the food industry for their aroma properties .

Mass Spectrometry Applications

Overview:

In analytical chemistry, this compound is employed as a stable isotope-labeled internal standard for mass spectrometry. The use of deuterated compounds enhances the accuracy and reliability of quantitative analyses.

Applications:

- Internal Standardization: The incorporation of this compound as an internal standard allows for precise quantification of target analytes in complex biological matrices. This is particularly useful in clinical settings where accurate measurements are critical for diagnostics and therapeutic monitoring .

- Metabolic Studies: The compound has been used to trace metabolic pathways and understand the pharmacokinetics of drugs. Its deuterated nature aids in distinguishing between endogenous and exogenous sources during mass spectrometric analysis .

Biological Research

Overview:

The compound's applications extend into biological research, particularly in studies involving metabolic pathways and enzyme interactions.

Findings:

- Enzyme Activity Studies: Research has demonstrated that this compound can influence enzyme activities related to fatty acid metabolism, making it valuable for studying metabolic disorders .

- Toxicological Assessments: Its role in assessing the toxicological profiles of various compounds has been explored, providing insights into safety evaluations for new drugs .

Data Table: Applications Summary

Mecanismo De Acción

The mechanism of action of (S)-2-Methylbutyric Acid Chloride-d3 involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The deuterium atoms do not significantly alter the chemical reactivity but provide a useful tool for tracing and studying the compound in various applications.

Comparación Con Compuestos Similares

(S)-2-Methylbutyric Acid Chloride: The non-deuterated version of the compound.

®-2-Methylbutyric Acid Chloride-d3: The enantiomeric form with deuterium labeling.

Methanesulfonyl Chloride-d3: Another deuterated acid chloride used in similar applications.

Uniqueness: (S)-2-Methylbutyric Acid Chloride-d3 is unique due to its specific stereochemistry and deuterium labeling. This combination makes it particularly valuable in stereochemical studies and isotope labeling research, providing insights that are not possible with non-deuterated or racemic mixtures.

Actividad Biológica

(S)-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of 2-methylbutyric acid, a branched-chain fatty acid (BCFA) that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in health and disease.

- Chemical Formula : C5H9ClO2

- CAS Number : 1217722-29-6

- Molecular Weight : 134.57 g/mol

This compound primarily functions through its role as a short-chain fatty acid (SCFA). SCFAs are known to influence various metabolic pathways and cellular processes:

- Inhibition of Pro-inflammatory Pathways : Research indicates that SCFAs, including 2-methylbutyric acid, can reduce pro-inflammatory markers and oxidative stress, which may provide cardiovascular benefits, especially in patients with chronic kidney disease (CKD) undergoing hemodialysis .

- Regulation of Gene Expression : SCFAs are known to modulate gene expression through the inhibition of histone deacetylases (HDACs), thereby influencing cellular metabolism and inflammatory responses .

Biological Activity in Clinical Studies

Recent studies have explored the effects of 2-methylbutyric acid in clinical settings:

- Cardiovascular Proteomics : A study involving patients undergoing hemodialysis found that circulating levels of 2-methylbutyric acid were negatively associated with several cardiovascular proteins, including bone morphogenetic protein 6 (BMP-6). This suggests potential protective effects against cardiovascular complications in CKD patients .

| Biomarkers | Association with 2-Methylbutyric Acid |

|---|---|

| Bone Morphogenetic Protein 6 | Negative correlation |

| Kidney Injury Molecule 1 | Negative correlation |

| C-C Motif Chemokine 17 | Negative correlation |

| Serine/Threonine-protein Kinase 4 | Positive correlation |

Case Studies

-

Study on Hemodialysis Patients :

- Objective : To investigate the association between 2-methylbutyric acid levels and cardiovascular health.

- Methodology : High-performance liquid chromatography was used to quantify circulating levels of 2-methylbutyric acid alongside a proximity extension assay for cardiovascular proteins.

- Findings : The study reported a mean level of circulating 2-methylbutyric acid at , with significant associations indicating its role in vascular health .

-

Impact on Inflammation :

- A separate investigation into the anti-inflammatory effects of SCFAs demonstrated that supplementation with 2-methylbutyric acid could lead to reduced inflammatory cytokines in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Propiedades

IUPAC Name |

(2R)-2-(trideuteriomethyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVXVRWIDOORM-CEXORFCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857997 | |

| Record name | (2R)-2-(~2~H_3_)Methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217722-29-6 | |

| Record name | (2R)-2-(~2~H_3_)Methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.